Cas no 7467-10-9 (2-(acetylamino)-N-{5-[6-(dimethylamino)-9H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl}-3-(4-methoxyphenyl)propanamide (non-preferred name))

2-(acetylamino)-N-{5-[6-(dimethylamino)-9H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl}-3-(4-methoxyphenyl)propanamide (non-preferred name) structure
7467-10-9 structure
Nome del prodotto:2-(acetylamino)-N-{5-[6-(dimethylamino)-9H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl}-3-(4-methoxyphenyl)propanamide (non-preferred name)
Numero CAS:7467-10-9
MF:C24H31N7O6
MW:513.546244859695
CID:979764
PubChem ID:343981

2-(acetylamino)-N-{5-[6-(dimethylamino)-9H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl}-3-(4-methoxyphenyl)propanamide (non-preferred name) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(acetylamino)-N-{5-[6-(dimethylamino)-9H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl}-3-(4-methoxyphenyl)propanamide (non-preferred name)
    • 7467-10-9
    • NSC-400640
    • DTXSID70322180
    • NSC400640
    • 2-Acetamido-N-{5-[6-(dimethylamino)-9H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl}-3-(4-methoxyphenyl)propanamide (non-preferred name)
    • Inchi: InChI=1S/C24H31N7O6/c1-13(33)28-16(9-14-5-7-15(36-4)8-6-14)23(35)29-18-17(10-32)37-24(20(18)34)31-12-27-19-21(30(2)3)25-11-26-22(19)31/h5-8,11-12,16-18,20,24,32,34H,9-10H2,1-4H3,(H,28,33)(H,29,35)
    • Chiave InChI: LADKVYSQIGJMFP-UHFFFAOYSA-N
    • Sorrisi: CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC2C(OC(C2O)N3C=NC4=C3N=CN=C4N(C)C)CO

Proprietà calcolate

  • Massa esatta: 513.234
  • Massa monoisotopica: 513.234
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 9
  • Complessità: 783
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 5
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 164Ų
  • XLogP3: 0.3

Proprietà sperimentali

  • Densità: 1.47
  • Indice di rifrazione: 1.68
  • PSA: 163.96000
  • LogP: 0.16550
Fornitori consigliati
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso